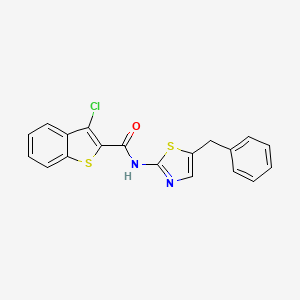

N-(5-benzyl-1,3-thiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Chemical Synthesis

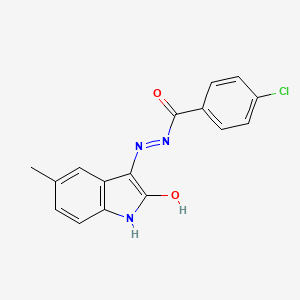

“N-(5-benzyl-1,3-thiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide” is a chemical compound that can be synthesized via various chemical reactions . For instance, a similar compound, “1-[(5-benzyl-1,3-thiazol-2-yl)diazenyl]naphthalene-2-ol”, has been synthesized via arylation of acrolein and further diazotization and diazocoupling with 2-naphthol .

Thermal Studies

This compound has been used in thermal studies . The DSC method was employed to determine the melting point and the enthalpy of fusion . Thermal stability and decomposition studies of the obtained azo dye were performed in air and nitrogen atmosphere using the TG technique .

Spectrophotometry

Thiazolylazo dyes, which this compound is a part of, have applications in spectrophotometry . They can be used in liquid and cloud point extraction, solid-phase extraction, electrochemistry, liquid chromatography (precolumn derivatization HPLC), and separation procedures .

Indicators and Masking Agents

Thiazolylazo dyes have also been employed as indicators, masking agents, and sorbents in combination with solid supports . This suggests potential applications of “N-(5-benzyl-1,3-thiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide” in these areas.

Data Storage Devices

Thiazolylazo dyes are useful in the manufacture of data storage devices such as CD, DVD, and Blue-ray discs . This compound, being a thiazolylazo dye, could potentially be used in this application.

Coloring Consumer Goods

Thiazolylazo dyes are used for coloring numerous consumer goods, such as clothes, leather, plastics, food, cosmetics, and toys . This compound could potentially be used in these applications due to its chromophoric azo groups.

Mecanismo De Acción

Target of Action

Thiazole derivatives, a class of compounds to which this molecule belongs, are known to exhibit a broad range of bioactivity .

Mode of Action

Thiazole derivatives are generally known for their cytotoxic activity towards some tumor cell lines .

Result of Action

It has been noted that thiazole derivatives, such as this compound, exhibit cytotoxic activity towards some tumor cell lines .

Propiedades

IUPAC Name |

N-(5-benzyl-1,3-thiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN2OS2/c20-16-14-8-4-5-9-15(14)25-17(16)18(23)22-19-21-11-13(24-19)10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQRRUXFDGDWBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-benzyl-1,3-thiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(diethylamino)sulfonyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide](/img/structure/B5759857.png)

![N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5759885.png)

![3-ethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5759892.png)

![1-[(2,6-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5759917.png)